N-(2-chlorobenzyl)-3-nitroaniline
Description
N-(2-Chlorobenzyl)-3-nitroaniline is a nitroaniline derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom of 3-nitroaniline. This compound belongs to a class of aromatic amines with applications in organic synthesis, medicinal chemistry, and materials science. Its structure combines electron-withdrawing (nitro) and electron-donating (benzyl) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-13-7-2-1-4-10(13)9-15-11-5-3-6-12(8-11)16(17)18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGIXYILEPMUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258050 | |
| Record name | 2-Chloro-N-(3-nitrophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313374-34-4 | |
| Record name | 2-Chloro-N-(3-nitrophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313374-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-nitrophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-3-nitroaniline typically involves a multi-step process. One common method is the nucleophilic substitution reaction where 2-chlorobenzyl chloride reacts with 3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in solvents like ethanol or water.
Major Products:
Reduction: The major product is (2-chlorobenzyl)(3-aminophenyl)amine.
Substitution: Depending on the nucleophile, products can include (2-hydroxybenzyl)(3-nitrophenyl)amine or (2-aminobenzyl)(3-nitrophenyl)amine.
Scientific Research Applications
N-(2-chlorobenzyl)-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
a. N-Benzyl-3-nitroaniline (CAS 33334-94-0)
- Structure : Lacks a chlorine substituent on the benzyl ring.
- Properties : The absence of the electron-withdrawing Cl group results in reduced polarity compared to the 2-chloro derivative. This is reflected in its molecular formula (C₁₃H₁₂N₂O₂) and InChI key .
- Applications : Used as a precursor in heterocyclic synthesis (e.g., pyrimido[4,5-d]pyrimidones) .
b. N-(4-Methylbenzyl)-3-nitroaniline
c. N,N-Dibenzyl-3-nitroaniline
- Structure : Two benzyl groups attached to the nitrogen atom.
- Steric Effects: The additional benzyl group increases steric hindrance, likely reducing reactivity in condensation or coupling reactions compared to mono-benzylated derivatives .
Influence of Halogen Substituents
a. N-(4-Chlorobenzylidene)-3-nitroaniline
- Structure : A Schiff base with a para-chloro substituent.
- Reactivity : Serves as a precursor in Mannich reactions to form pyrimidine derivatives. The chlorine atom stabilizes the imine intermediate, facilitating nucleophilic attack .
- Comparison : The ortho-chloro substituent in N-(2-chlorobenzyl)-3-nitroaniline may induce greater steric and electronic effects, altering reaction pathways or yields.
b. N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide
- Structure : Combines 2-chlorobenzyl and brominated aryl groups.
- Biological Activity: Exhibits inhibitory activity against butyrylcholinesterase (IC₅₀ = 42.21 ± 0.25 μM), suggesting that halogenated benzyl groups enhance enzyme binding .
Microbial Transformation Rates
Substituted anilines undergo microbial degradation at rates influenced by substituent electronic and steric effects. For example:
- 3-Nitroaniline : Slow transformation due to the nitro group’s strong electron-withdrawing nature .
- 3-Chloroaniline : Faster degradation than 3-nitroaniline but slower than aniline, as chlorine is less deactivating .
- This compound : The benzyl group may further hinder microbial enzymes, reducing degradation rates compared to unsubstituted 3-nitroaniline.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
